4-Pentylcyclohexanol
Overview
Description
4-Pentylcyclohexanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Stereoselective Reduction
- Application : 4-Pentylcyclohexanol can undergo biological stereoselective reduction by anthracnose fungi. This process transforms 4-tert-Pentylcyclohexanone predominantly into trans-4-tert-Pentylcyclohexanol, showcasing potential for bioconversion processes in fungi like Colletotrichum lagenarium and others (Okamura, Miyazawa, & Kameoka, 1999).
Synthesis and Industrial Application
- Application : this compound derivatives have been synthesized for potential use in industrial applications. For instance, 4-(4′-trans-n-pentylcyclohexyl)cyclohexanone was prepared using a one-step hydrogenation method, deemed economical and environmentally friendly, suggesting its viability for industrial production (Wei Ming-wang, 2007).
Pharmaceutical Intermediates
- Application : Derivatives of this compound, such as trans-4-(N-acetylamido)cyclohexanol, are important precursors in synthesizing pharmaceutical intermediates. This includes the hydrochloride salt of trans-4-aminocyclohexanol, a significant compound in pharmaceuticals (Li Jia-jun, 2012).
Thermoresponsive Drug Delivery
- Application : Thermotropic liquid crystalline blends of this compound derivatives have been studied for their potential in temperature-modulated drug permeation systems. This research indicates the potential of these compounds in creating responsive drug delivery systems (R. Dinarvand et al., 2006).
Polymer Processing
- Application : The compound's derivatives are explored in the production of micro- or nanofibers, expanding their application in medical products. Studies have shown different morphologies in fibers based on the solvent system used, highlighting the compound's versatility in polymer processing (Keunhyung Lee et al., 2006).
Liquid Crystal Research
- Application : Derivatives of this compound have been a subject of extensive study in liquid crystal research. Their dielectric properties, phase transformations, and molecular associations in various states have been investigated, providing insights into the physical chemistry of liquid crystals (S. Urban & A. Würflinger, 1992; T. Mansaré et al., 2002).
Environmental Applications
- Application : The compound's derivatives have been studied in the context of wastewater treatment, comparing their photodegradation with other compounds. This research can contribute to environmental remediation strategies (W. Spacek, R. Bauer, & G. Heisler, 1995).
Perfumery Industry
- Application : In the perfumery industry, this compound derivatives are used for creating fragrances. The stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols is an important process in synthesizing commercial fragrances with specific odorant properties (F. Tentori et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-pentylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGPISIUNUREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202812 | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-90-1 | |
Record name | 4-Pentylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54410-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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